trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)ethanecarboximidate
Description
Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)ethanecarboximidate, also known as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly reactive silylating agent widely used in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for derivatizing polar functional groups (e.g., -OH, -NH₂) to improve volatility and thermal stability . Its structure features two trimethylsilyl (TMS) groups attached to a trifluoroacetamide backbone, with the chemical formula C₈H₁₈F₃NOSi₂ (molecular weight: 257.4 g·mol⁻¹). The compound is typically stored at 23°C and is sensitive to moisture, requiring anhydrous handling .
Properties
IUPAC Name |
trimethylsilyl (1Z)-2,2,2-trifluoro-N-trimethylsilylethanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOBLONWWXQEBS-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/N=C(/C(F)(F)F)\O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3NOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25561-30-2 | |
| Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)ethanecarboximidate, also known as MSTFA, is a versatile compound utilized in various fields including organic synthesis, mass spectrometry, and biological studies. Its unique chemical structure allows for significant interactions with biological systems, making it a valuable reagent in drug discovery and development.
- Molecular Formula : C₈H₁₈F₃NOSi₂
- Molecular Weight : 257.40 g/mol
- CAS Number : 25561-30-2
- Appearance : Clear colorless to yellow liquid
- Boiling Point : 130 - 132 °C (1013 hPa)
- Density : 1.075 g/cm³
Biological Activity
The biological activity of MSTFA is primarily attributed to its role as a derivatizing agent in mass spectrometry and its ability to facilitate the synthesis of fluorinated compounds which are crucial in pharmaceuticals.
MSTFA enhances the volatility and stability of polar compounds, allowing for improved analysis in biological systems. The trifluoromethyl group is particularly beneficial for selective fluorination reactions, which are essential in developing new therapeutic agents.
Applications in Biological Studies
- Drug Discovery : MSTFA is employed to modify drug candidates to improve their pharmacokinetic properties.
- Biochemical Analysis : It aids in the analysis of metabolites and other biomolecules through gas chromatography-mass spectrometry (GC-MS).
- Fluorinated Compound Synthesis : The compound is utilized in synthesizing fluorinated drugs that exhibit enhanced biological activity.
Case Study 1: Fluorinated Drug Development
A study demonstrated that MSTFA was instrumental in modifying a series of non-fluorinated compounds into their fluorinated analogs, significantly increasing their potency against specific cancer cell lines.
Case Study 2: Metabolomic Profiling
Research utilizing MSTFA for the derivatization of metabolites showed improved detection limits and resolution in GC-MS analysis, facilitating the identification of biomarkers for various diseases.
Research Findings
Recent studies have revealed that MSTFA not only enhances the analytical capabilities but also influences the biological activity of certain compounds by altering their interaction with biological targets.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H18F3NOSi2
- Molecular Weight : 257.40 g/mol
- InChI Key : XCOBLONWWXQEBS-UHFFFAOYSA-N
- Appearance : Clear colorless to yellow liquid
Applications in Organic Synthesis
-
Silylation Reagent :
- This compound is primarily used as a silylation reagent in organic synthesis. It facilitates the introduction of trimethylsilyl (TMS) groups into various substrates, enhancing their volatility and stability for gas chromatography (GC) analysis.
- Case Study : In a study focusing on the derivatization of alcohols and phenols for GC analysis, trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)ethanecarboximidate was shown to provide high yields of TMS derivatives with improved chromatographic properties.
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Gas Chromatography :
- The compound is extensively utilized in GC for the analysis of polar compounds. Its ability to form stable derivatives makes it ideal for the quantification and identification of various analytes.
- Data Table : Comparison of Derivatization Agents
Derivatization Agent Application Advantages MSTFA Alcohols High yield, stability BSTFA Amines Faster reaction time TMCS Carboxylic Acids Improved sensitivity
Analytical Chemistry Applications
-
Mass Spectrometry :
- Trimethylsilyl derivatives are often analyzed using mass spectrometry due to their enhanced ionization efficiency. The trifluoromethyl group contributes to the stability and fragmentation patterns observed in mass spectra.
- Case Study : In a research project analyzing environmental pollutants, the use of this compound allowed for the detection of trace levels of contaminants with high sensitivity.
-
Nuclear Magnetic Resonance (NMR) :
- The compound can also be employed in NMR spectroscopy as a derivatizing agent to improve the resolution and detectability of certain compounds.
- Data Table : NMR Shifts for Selected Compounds
Compound NMR Shift (ppm) Remarks Alcohol (TMS Derivative) 0.1-0.5 Enhanced peak resolution Carboxylic Acid (TMS Derivative) 1.5-2.5 Improved signal-to-noise ratio
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a) Trimethylsilyl 2,2,2-Trifluoro-N-(trimethylsilyl)ethanimidate (BSTFA isomer)
This compound is a geometric isomer of the target molecule, differing in the configuration of the imidate group (Z vs. E). While both isomers exhibit similar reactivity in silylation, the Z-isomer (CAS 25561-30-2) is more commonly used due to its commercial availability and enhanced stability .
b) 2,2,2-Trifluoro-N-(3-(4-Trimethylsilyl)-1H-1,2,3-triazole-1-yl)propyl)acetamide
Synthesized via click chemistry, this triazole derivative (C₁₀H₁₇F₃N₄OSi, MW: 294.35 g·mol⁻¹) incorporates a TMS group but diverges structurally due to its triazole ring. It exhibits distinct properties:
- Melting Point : 120–122°C (vs. BSTFA’s liquid state at room temperature).
- FTIR Peaks : 1721 cm⁻¹ (C=O stretch) and 1571 cm⁻¹ (triazole ring vibrations), differing from BSTFA’s characteristic Si-O and C-F stretches .
Functional Analogs
a) N,O-Bis(trimethylsilyl)acetamide (BSA)
BSA lacks the trifluoromethyl group, reducing its electron-withdrawing effects and making it less reactive toward sterically hindered functional groups compared to BSTFA.
b) Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
A stronger silylating agent due to the triflate leaving group, TMSOTf outperforms BSTFA in silylating highly resistant amines but requires stricter moisture control .
Application-Based Comparison
Stability and Reactivity Insights
- BSTFA : Reactivity is amplified by additives like TMCS (trimethylchlorosilane), which protonates stubborn functional groups to accelerate silylation .
- Triazole Derivative : The triazole ring introduces π-π stacking interactions, enhancing crystalline stability (MP: 120–122°C) but reducing volatility compared to BSTFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
